2,2'-Bis(bis(4-(tert-butyl)phenyl)phosphaneyl)-1,1'-binaphthalene
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Overview
Description
2,2’-Di[bis(4-tert-butylphenyl)phosphino]-1,1’-binaphthalene is a complex organic compound known for its unique structural properties It features a binaphthalene core with two phosphino groups, each substituted with two 4-tert-butylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Di[bis(4-tert-butylphenyl)phosphino]-1,1’-binaphthalene typically involves the reaction of 2,2’-dibromo-1,1’-binaphthalene with bis(4-tert-butylphenyl)phosphine under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like toluene. The reaction conditions often require heating to facilitate the coupling process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-Di[bis(4-tert-butylphenyl)phosphino]-1,1’-binaphthalene can undergo various chemical reactions, including:
Oxidation: The phosphino groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: The major product would be the corresponding phosphine oxide.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
2,2’-Di[bis(4-tert-butylphenyl)phosphino]-1,1’-binaphthalene has several applications in scientific research:
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: While not as common, it can be used in studies involving phosphine ligands and their interactions with biological molecules.
Mechanism of Action
The mechanism by which 2,2’-Di[bis(4-tert-butylphenyl)phosphino]-1,1’-binaphthalene exerts its effects largely depends on its role as a ligand in catalysis. The phosphino groups coordinate with transition metals, forming complexes that can facilitate various chemical transformations. These complexes can stabilize transition states, lower activation energies, and increase reaction rates .
Comparison with Similar Compounds
Similar Compounds
Bis(2,4-di-tert-butylphenyl) hydrogen phosphate: Similar in having tert-butylphenyl groups but differs in its core structure and functional groups.
Tris(2,4-di-tert-butylphenyl) phosphite: Another compound with tert-butylphenyl groups, used as a stabilizer in polymers.
Uniqueness
2,2’-Di[bis(4-tert-butylphenyl)phosphino]-1,1’-binaphthalene stands out due to its binaphthalene core, which provides a rigid and chiral framework. This rigidity and chirality are advantageous in asymmetric catalysis, making it a valuable ligand in enantioselective reactions.
Properties
CAS No. |
103550-77-2 |
---|---|
Molecular Formula |
C60H64P2 |
Molecular Weight |
847.1 g/mol |
IUPAC Name |
[1-[2-bis(4-tert-butylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-tert-butylphenyl)phosphane |
InChI |
InChI=1S/C60H64P2/c1-57(2,3)43-23-31-47(32-24-43)61(48-33-25-44(26-34-48)58(4,5)6)53-39-21-41-17-13-15-19-51(41)55(53)56-52-20-16-14-18-42(52)22-40-54(56)62(49-35-27-45(28-36-49)59(7,8)9)50-37-29-46(30-38-50)60(10,11)12/h13-40H,1-12H3 |
InChI Key |
QWKBAJNZHNAEHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)C(C)(C)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C(C)(C)C)C8=CC=C(C=C8)C(C)(C)C |
Origin of Product |
United States |
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